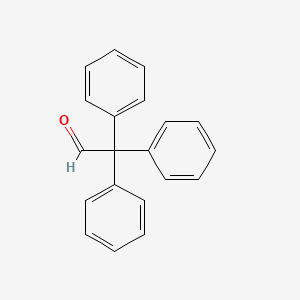

Triphenylacetaldehyde

描述

Significance of Highly Substituted Aldehydes in Modern Organic Chemistry

Highly substituted aldehydes, particularly those with quaternary carbon centers adjacent to the formyl group like Triphenylacetaldehyde, are crucial building blocks in modern organic synthesis. Their steric bulk imparts unique reactivity and stability compared to simpler aldehydes. This steric hindrance can lead to high diastereoselectivity in nucleophilic additions and other transformations, making them valuable precursors for the synthesis of complex molecules with well-defined three-dimensional structures. The construction of these α-quaternary aldehydes is in itself a synthetic challenge, and their subsequent functionalization is a key area of research. The development of catalytic asymmetric methods to access chiral α-quaternary aldehydes is of particular importance, as these compounds are precursors to a wide range of enantiomerically pure pharmaceuticals and natural products.

Historical Perspectives on the Chemical Investigation of this compound

The investigation of this compound has a notable history, with early studies focusing on its synthesis and fundamental reactivity. A significant early report by Daniloff and Venus-Danilova in 1926 described the deformylation of this compound under basic conditions. thieme-connect.com This work provided early insights into the reactivity of this sterically congested aldehyde. The synthesis of this compound has been approached through various methods over the years, including the reduction of triphenylacetic acid. scispace.com These foundational studies laid the groundwork for later explorations into its more complex chemical behavior and its applications in synthesis.

Current Research Trends and Challenges in this compound Chemistry

Current research on this compound is largely centered on its application in asymmetric synthesis and the development of novel catalytic systems. A prominent example is its use as a key precursor in the synthesis of the chiral nucleophilic catalyst TADMAP (1,3-(2,2,2-triphenyl-1-acetoxyethyl)-4-(dimethylamino)pyridine). nih.gov TADMAP has shown significant promise in catalyzing enantioselective carboxyl migration reactions, which are crucial for the synthesis of chiral compounds containing quaternary carbon centers. nih.gov

However, the chemistry of this compound is not without its challenges. The steric hindrance that makes it a valuable synthetic tool also presents significant hurdles in its own synthesis and subsequent reactions. Achieving high yields and selectivity in its preparation can be difficult. Furthermore, developing stereoselective reactions involving this compound and its derivatives remains an active area of research, with a focus on overcoming the steric challenges to achieve high levels of asymmetric induction. pharmtech.comnih.govmdpi.com The development of new catalytic methods that can effectively control the stereochemical outcome of reactions involving this bulky aldehyde is a key objective for synthetic chemists.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,2-triphenylacetaldehyde | nih.gov |

| Molecular Formula | C₂₀H₁₆O | nih.gov |

| Molecular Weight | 272.34 g/mol | nih.gov |

| CAS Number | 42365-04-8 | nih.gov |

| Appearance | Colorless, crystalline solid | lookchem.com |

| Boiling Point | 406.1 °C at 760 mmHg | lookchem.com |

| Flash Point | 211.4 °C | lookchem.com |

| Density | 1.104 g/cm³ | lookchem.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | The aldehyde proton (CHO) typically appears as a singlet in the region of δ 9.5-10.5 ppm. The aromatic protons of the three phenyl groups show complex multiplets in the aromatic region of the spectrum. | chemicalbook.com |

| ¹³C NMR | The carbonyl carbon (C=O) signal is observed in the downfield region, characteristic of aldehydes. The quaternary α-carbon and the carbons of the phenyl rings also show distinct signals. | hmdb.cayoutube.com |

| Infrared (IR) | A strong characteristic absorption band for the carbonyl (C=O) stretching vibration is observed around 1700-1730 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons are also present. | libretexts.orglehigh.edu |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the formyl group or phenyl groups. | nih.govlehigh.edu |

属性

IUPAC Name |

2,2,2-triphenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPICMQZUOZRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325264 | |

| Record name | Triphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-04-8 | |

| Record name | NSC409500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triphenylacetaldehyde

Strategies Involving Acyl Halide Transformations

The transformation of acyl halides, particularly triphenylacetyl chloride, represents a cornerstone in the synthesis of triphenylacetaldehyde. These methods primarily revolve around the reduction of the acyl halide and the mechanistic nuances of associated intermediates.

Reduction of Triphenylacetyl Chloride and Related Precursors

The reduction of triphenylacetyl chloride is a prominent route to obtaining this compound. One established method is the Rosenmund reduction, which utilizes a poisoned palladium catalyst to prevent over-reduction to the corresponding alcohol. For instance, the reduction of triphenylacetyl chloride has been shown to yield this compound in high percentages. vdoc.pub Specifically, one study reported a 90% yield of this compound from this reaction. vdoc.pub However, this process is not without side reactions, as the formation of triphenylmethane (B1682552) (5%) and carbon monoxide (10-12%) has also been observed, indicating decomposition of the intermediate acyl radical. vdoc.pub

Organotin hydrides, such as tri-n-butyltin hydride, have also been employed as reducing agents. scribd.com When triphenylacetyl chloride is reduced with this reagent at elevated temperatures, a mixture of products including this compound and triphenylmethane is formed. scribd.com

The reaction of triphenylacetyl chloride with organometallic reagents like excess methylmagnesium iodide can also lead to the formation of this compound, alongside other products such as triphenylmethane and methyl trityl ketone. dss.go.th

Mechanistic Considerations of Decarbonylation in Acyl Radical Intermediates

The formation of byproducts like triphenylmethane during the reduction of triphenylacetyl chloride points to the involvement of an intermediate triphenylacetyl radical (Ph₃C-C=O). vdoc.pub This radical species can undergo decarbonylation, losing a molecule of carbon monoxide to form the stable triphenylmethyl radical (trityl radical). The trityl radical can then abstract a hydrogen atom to form triphenylmethane. The observation of carbon monoxide evolution in these reactions provides strong evidence for this decarbonylation pathway. vdoc.pubrsc.org

The stability of the triphenylmethyl radical, due to the extensive resonance delocalization over the three phenyl rings, is a key driving force for this decarbonylation process. This contrasts with other acyl radicals where decarbonylation may be less favorable.

Friedel-Crafts Acylation and Subsequent Reductions

The Friedel-Crafts acylation provides an alternative pathway to this compound, typically involving the introduction of an acyl group to an aromatic substrate, followed by reduction steps. organic-chemistry.orgchemistrysteps.combyjus.com This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a reactive acylium ion. chemistrysteps.combyjus.com

While direct Friedel-Crafts acylation to form this compound in a single step is not the standard approach, a multi-step sequence can be envisioned. One could, for instance, perform a Friedel-Crafts acylation of benzene (B151609) with an appropriate acyl chloride, followed by further modifications and reductions to arrive at the target aldehyde. A key advantage of the Friedel-Crafts acylation is that the resulting ketone products are deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The ketone can then be selectively reduced to the corresponding aldehyde.

The general mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which then attacks the aromatic ring to form a sigma complex (arenium ion). chemistrysteps.com Deprotonation of this intermediate restores aromaticity and yields the acylated product. chemistrysteps.com Unlike Friedel-Crafts alkylation, rearrangements of the acylium ion are not observed. masterorganicchemistry.com

Oxidation-Reduction Sequences for Targeted Synthesis

Targeted synthesis of this compound can also be achieved through carefully designed oxidation-reduction sequences. docbrown.infolibretexts.org These methods often start from a precursor molecule that is either oxidized or reduced to yield the desired aldehyde.

One such strategy involves the oxidation of the corresponding primary alcohol, 2,2,2-triphenylethanol. Various oxidizing agents can be employed for this transformation.

Conversely, the reduction of triphenylacetic acid or its derivatives can also lead to this compound. libretexts.org However, the direct reduction of a carboxylic acid to an aldehyde can be challenging as the aldehyde is often more reactive than the starting acid and can be further reduced to the alcohol. libretexts.org Therefore, specialized reducing agents or reaction conditions are necessary to stop the reduction at the aldehyde stage. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids, but it typically leads to the primary alcohol. libretexts.org Weaker reducing agents or modified procedures are required for the partial reduction to the aldehyde.

Protodeformylative Methodologies Utilizing this compound as a Substrate

While not a synthetic route to this compound, protodeformylation reactions utilize this compound as a substrate to generate other valuable compounds. In these reactions, the formyl group (-CHO) is removed and replaced with a hydrogen atom. This process highlights the reactivity of the aldehyde functional group in this compound.

For example, this compound has been used as a precursor in the synthesis of the chiral nucleophilic catalyst TADMAP (1,3-(2,2,2-triphenyl-1-acetoxyethyl)-4-(dimethylamino)pyridine). nih.govresearchgate.net This synthesis involves the reaction of this compound with 3-lithio-4-(dimethylamino)pyridine, followed by acylation and resolution. nih.gov

Emerging Synthetic Routes and Catalytic Approaches

The development of novel and more efficient synthetic methods for preparing this compound and other organic compounds is an ongoing area of research. beilstein-journals.orgnih.govnih.gov Emerging routes often focus on the use of catalytic systems to improve reaction efficiency, selectivity, and sustainability.

For instance, catalytic hydrogenation using catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) is a powerful tool for the reduction of various functional groups, including alkenes and alkynes. wikipedia.org While direct application to the synthesis of this compound from a specific precursor might not be widely reported, the principles of catalytic hydrogenation could be applied to new synthetic strategies.

Furthermore, electrosynthesis is emerging as a powerful technique in organic synthesis, offering alternative reaction pathways that are often more selective and environmentally friendly than traditional methods. wikipedia.org Such electrochemical methods could potentially be developed for the synthesis of this compound.

The tables below provide a summary of the key reactions and compounds discussed in this article.

Table 1: Synthetic Reactions for this compound

| Reaction Type | Starting Material | Reagent(s) | Product(s) | Ref. |

| Reduction | Triphenylacetyl chloride | H₂, Pd/BaSO₄ (poisoned) | This compound, Triphenylmethane, CO | vdoc.pub |

| Reduction | Triphenylacetyl chloride | Tri-n-butyltin hydride | This compound, Triphenylmethane | scribd.com |

| Reaction with Organometallic Reagent | Triphenylacetyl chloride | CH₃MgI (excess) | This compound, Triphenylmethane, Methyl trityl ketone | dss.go.th |

| Friedel-Crafts Acylation | Benzene, Acyl chloride | AlCl₃ | Aryl ketone | organic-chemistry.orgchemistrysteps.combyjus.com |

| Oxidation | 2,2,2-Triphenylethanol | Oxidizing agent | This compound | docbrown.info |

| Reduction | Triphenylacetic acid | Reducing agent | This compound | libretexts.org |

Advanced Reactivity and Mechanistic Investigations of Triphenylacetaldehyde

Nucleophilic Addition Reactions to the Aldehyde Moiety

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. In triphenylacetaldehyde, the three phenyl groups attached to the alpha-carbon create a sterically congested environment around the aldehyde, profoundly impacting its reactivity.

Influence of Steric Hindrance on Reactivity with Organometallic Reagents

The steric bulk of the triphenylmethyl group in this compound presents a significant barrier to the approach of nucleophiles. ksu.edu.samasterorganicchemistry.com This steric hindrance dramatically affects the rate and feasibility of nucleophilic addition reactions, particularly with sterically demanding organometallic reagents. nih.gov

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles commonly used for forming carbon-carbon bonds via addition to carbonyl compounds. libretexts.org However, their reaction with this compound is often sluggish or fails to proceed under standard conditions. The large steric requirement of the trityl group effectively shields the carbonyl carbon, making it difficult for the nucleophile to access the electrophilic center. ksu.edu.sa

The table below illustrates the general trend of decreasing reactivity with increasing steric hindrance of the organometallic reagent.

| Organometallic Reagent | General Structure | Relative Reactivity with this compound |

| Methyllithium (B1224462) | CH₃Li | Highest |

| n-Butyllithium | CH₃(CH₂)₃Li | Moderate |

| sec-Butyllithium | CH₃CH₂CH(Li)CH₃ | Low |

| tert-Butyllithium | (CH₃)₃CLi | Very Low/No Reaction |

| Phenylmagnesium bromide | C₆H₅MgBr | Low |

This trend highlights the critical role of steric hindrance in controlling the nucleophilic addition to the highly congested carbonyl of this compound. While less hindered reagents like methyllithium may react, bulkier reagents struggle to overcome the steric barrier imposed by the three phenyl rings.

Stereoselective Addition Attempts and Chiral Induction

The generation of a new stereocenter upon nucleophilic addition to an aldehyde offers the potential for stereoselective synthesis. libretexts.org In the context of this compound, which is achiral, the addition of a nucleophile creates a new chiral center at the carbonyl carbon. However, achieving high levels of stereoselectivity in such reactions is challenging.

Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, can be achieved by using chiral reagents, catalysts, or auxiliaries. msu.edu For this compound, attempts at stereoselective addition have been explored. For instance, the use of chiral nucleophiles or the presence of a chiral catalyst can, in principle, influence the facial selectivity of the attack on the prochiral carbonyl group. nih.govcsic.es

One approach involves the use of chiral organometallic reagents. However, the inherent steric hindrance of this compound can interfere with the desired chiral recognition and transfer of stereochemical information. The bulky trityl group may dominate the transition state geometry, diminishing the influence of the chiral ligand on the stereochemical outcome. saskoer.ca

Another strategy involves the use of chiral catalysts, such as chiral amino alcohols or metal complexes, to promote the enantioselective addition of achiral nucleophiles. These catalysts create a chiral environment around the aldehyde, favoring the attack of the nucleophile from one face of the carbonyl over the other. nih.govcsic.es While this approach has seen success with less hindered aldehydes, its application to this compound is complicated by the steric clash between the bulky substrate and the chiral catalyst.

Carbonyl Group Transformations and Rearrangements

Beyond simple nucleophilic additions, the carbonyl group of this compound can undergo various transformations and rearrangements, often influenced by its unique steric environment.

Disproportionation Reactions in the Context of this compound (e.g., Tishchenko Type Reactions)

Aldehydes lacking α-hydrogens, like this compound, can undergo disproportionation reactions in the presence of a base. doubtnut.com A classic example is the Tishchenko reaction, where two molecules of an aldehyde are converted into an ester in the presence of an alkoxide catalyst. wikipedia.orgorganic-chemistry.org In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and the other is reduced to an alcohol, which then combine to form the ester. wikipedia.org

For this compound, the Tishchenko reaction would theoretically yield triphenylmethyl triphenylacetate. The mechanism involves the initial formation of a hemiacetal between the aldehyde and the alkoxide catalyst, followed by a hydride transfer from the hemiacetal to a second molecule of the aldehyde. organic-chemistry.org

However, the steric hindrance in this compound can significantly impact the rate and efficiency of the Tishchenko reaction. The formation of the sterically demanding ester product may be disfavored. While the reaction is theoretically possible, alternative pathways, such as simple reduction, might be observed. osti.gov Some studies have noted that tert-butoxide can mediate the protodeformylation of tertiary homobenzaldehydes, a reaction that can compete with disproportionation. researchgate.net The Cannizzaro reaction, a similar disproportionation that occurs in the presence of a strong base like sodium hydroxide, yields a carboxylic acid and a primary alcohol. doubtnut.com

Ylide-Mediated Transformations (e.g., Corey-Chaykovsky Type Reactions)

Sulfur ylides are versatile reagents for the formation of epoxides from aldehydes and ketones, a transformation known as the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular substitution to form the three-membered epoxide ring. wikipedia.orgnrochemistry.com

In the case of this compound, the reaction with a sulfur ylide, such as dimethylsulfonium methylide, would be expected to yield 2,2,2-triphenyloxirane. The steric hindrance around the carbonyl group would likely influence the rate of this reaction. The approach of the ylide to the carbonyl carbon is subject to the same steric constraints discussed for other nucleophiles. youtube.com

The table below outlines the expected products from the reaction of this compound with different ylides.

| Ylide | Reagent | Expected Product | Reaction Type |

| Dimethylsulfonium methylide | (CH₃)₂S⁺CH₂⁻ | 2,2,2-Triphenyloxirane | Corey-Chaykovsky Reaction |

| Triphenylphosphonium methylide | (C₆H₅)₃P⁺CH₂⁻ | 1,1,1-Triphenylpropene | Wittig Reaction |

It is important to distinguish the Corey-Chaykovsky reaction from the Wittig reaction, which utilizes phosphorus ylides. libretexts.orglibretexts.org The Wittig reaction typically leads to the formation of alkenes, not epoxides. The different outcomes are attributed to the different mechanisms of the two reactions. wikipedia.org Computational studies have helped to elucidate the differing regioselectivities of Corey-Chaykovsky reactions with various substrates. pku.edu.cn

Aldol (B89426) and Related Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. wikipedia.orglibretexts.org A key requirement for an aldehyde or ketone to act as the enolate component is the presence of at least one α-hydrogen. magritek.com

This compound lacks α-hydrogens and therefore cannot form an enolate. This inability to enolize prevents it from participating in self-condensation via the aldol reaction. masterorganicchemistry.com However, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that can form an enolate. wikipedia.orgmasterorganicchemistry.com This type of reaction is often referred to as a Claisen-Schmidt condensation. libretexts.org

In a Claisen-Schmidt condensation involving this compound, an enolizable ketone or aldehyde would be deprotonated by a base to form an enolate, which would then attack the carbonyl carbon of this compound. libretexts.org The initial product would be a β-hydroxy aldehyde or ketone, which could then undergo dehydration to form an α,β-unsaturated carbonyl compound. wikipedia.orgoregonstate.edu

The success of such a crossed aldol condensation depends on several factors, including the relative reactivity of the carbonyl compounds and the reaction conditions. To favor the crossed product, the enolizable carbonyl compound is typically added slowly to a mixture of the non-enolizable aldehyde (this compound) and the base. wikipedia.org

The steric hindrance of this compound would again play a significant role, potentially slowing down the rate of the nucleophilic attack by the enolate. Other condensation reactions, such as the Knoevenagel and Henry reactions, also involve the addition of a nucleophile to an aldehyde but utilize different nucleophilic partners. libretexts.org While this compound could theoretically participate as the electrophile in these reactions, its steric bulk would be a major consideration. ttu.eduwikipedia.orgpressbooks.pub

Pinacol (B44631) Rearrangements Involving this compound-Related Glycols

The pinacol rearrangement, a classic acid-catalyzed reaction, transforms 1,2-diols (glycols) into carbonyl compounds through a dehydration and subsequent 1,2-migratory shift. epfl.chlibretexts.org This reaction is a powerful tool for creating complex molecular architectures, including quaternary carbon centers. libretexts.org In the context of this compound, the rearrangement of related vicinal diols, particularly triphenylethylene (B188826) glycol, has been a subject of detailed mechanistic studies.

The acid-catalyzed rearrangement of triphenylethylene glycol typically yields a mixture of two products: this compound and benzhydryl phenyl ketone. libretexts.org The reaction proceeds through the protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. wikipedia.org The relative migratory aptitude of the phenyl groups versus the hydride or other alkyl/aryl groups determines the final product distribution.

Investigations into the pinacol rearrangement of triphenylethylene glycol have utilized various acid catalysts to understand their influence on the reaction outcome. libretexts.org Furthermore, to elucidate the precise reaction pathways, studies have employed carbon-14 (B1195169) isotopic labeling in both the phenyl rings and the ethylene (B1197577) backbone of the glycol. libretexts.org By analyzing the distribution of the radiolabel in the resulting this compound and benzhydryl phenyl ketone, researchers can quantify the extent of migration for each group and determine the contribution of different mechanistic routes. libretexts.org These studies have provided significant insights into the subtle electronic and steric factors that govern the migratory preferences in the pinacol rearrangement.

For instance, the rearrangement of related glycols, such as 1,2-diphenyl-1-p-tolylethylene glycol, has been examined to compare the migratory tendencies of phenyl versus p-tolyl groups, contributing to a more general understanding of the rearrangement mechanism. The absence of "crossover" products when a mixture of different glycols is rearranged confirms that the process is strictly intramolecular. epfl.ch

| Reactant | Catalyst | Products | Key Findings |

| Triphenylethylene Glycol | Acid Catalysts (various) | This compound, Benzhydryl phenyl ketone | Product ratio depends on the catalyst; C-14 labeling used to determine reaction paths. libretexts.org |

| 1,2-diphenyl-1-p-tolylethylene glycol | Acid | Rearranged Ketones/Aldehydes | Used to study the relative migratory tendencies of phenyl and p-tolyl groups. |

Radical and Organometallic Reactivity Patterns

The reactivity of this compound extends beyond rearrangements to include transformations involving radical and organometallic species. These reactions highlight the versatile nature of the aldehyde functional group within this sterically hindered molecule.

Organometallic Reactivity: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles due to the highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom. libretexts.orglibretexts.orgsaskoer.ca The fundamental reaction pattern of these reagents with aldehydes involves the nucleophilic addition of the carbanionic carbon to the electrophilic carbonyl carbon of the aldehyde. libretexts.org

In the case of this compound, this reaction provides a pathway to synthesize tertiary alcohols. The nucleophilic attack of the organometallic reagent on the carbonyl carbon leads to the formation of a tetravalent alkoxide intermediate. Subsequent protonation of this intermediate during an aqueous workup yields the final alcohol product, having incorporated the R-group from the organometallic reagent. libretexts.org

General Reaction with Organometallic Reagents:

Nucleophilic Addition: The R-group from the organometallic reagent attacks the carbonyl carbon of this compound.

Alkoxide Formation: A new carbon-carbon bond is formed, and the carbonyl π-bond breaks, creating a magnesium or lithium alkoxide intermediate.

Protonation: Addition of a weak acid (e.g., H₂O) in a workup step protonates the alkoxide to give the tertiary alcohol.

This reactivity pattern is a cornerstone of organic synthesis, allowing for the controlled construction of larger carbon skeletons. saskoer.ca

Radical Reactivity: Free radical reactions are a major class of reactions in organic chemistry, often involving chain mechanisms with initiation, propagation, and termination steps. wikipedia.org While radical processes are common for many organic molecules, the reactivity of this compound under certain conditions deviates from typical radical pathways. For example, the cleavage of this compound induced by alkali proceeds through a carbanion intermediate, which stands in contrast to the radical mechanisms observed for some other α-substituted aldehydes.

Applications of Triphenylacetaldehyde in Complex Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate and Building Block

The utility of triphenylacetaldehyde extends beyond its immediate functional group, positioning it as a versatile building block for high-value chemical entities. Its primary role is as a precursor to complex chiral molecules that are subsequently used in stereoselective transformations. The significant steric hindrance provided by the three phenyl rings is a defining characteristic that chemists exploit to direct the stereochemical outcome of reactions.

Its application as a synthetic intermediate is prominently demonstrated in the construction of specialized reagents and catalysts. For instance, it is the starting point for the synthesis of enantiomerically pure (1-methoxy-2,2,2-triphenylethyl)dimethylsilanes (MOTES-H), a chiral silane (B1218182) that functions as a highly effective protecting group and stereodirecting auxiliary. pherobase.com Furthermore, this compound is a key reactant in the synthesis of the chiral nucleophilic catalyst TADMAP, which is derived from a reaction involving 3-lithio-4-dimethylamino-pyridine. nih.gov These examples underscore the role of this compound not as a simple component, but as a foundational element for creating tools that enable advanced asymmetric synthesis.

Asymmetric Synthesis and Chiral Catalyst Development

The development of methods for asymmetric synthesis, which yield specific stereoisomers of a chiral product, is a paramount goal in organic chemistry. This compound has proven to be a pivotal compound in this field, contributing to the creation of several powerful catalytic systems.

This chiral auxiliary has demonstrated exceptional efficacy in directing the stereochemical course of key carbon-carbon bond-forming reactions. When MOTES is used to protect α- and β-hydroxycarbonyl compounds, subsequent Grignard and Diels-Alder reactions proceed with high levels of diastereoselectivity. pherobase.com In the presence of magnesium bromide (MgBr₂), addition products are formed in yields ranging from 87% to 98%, with diastereomeric ratios (d.r.) often exceeding 120:1. pherobase.com This high degree of stereocontrol is attributed to the bulky trityl group of the MOTES auxiliary, which effectively shields one face of the reactant molecule, forcing the incoming reagent to attack from the less hindered direction.

| Reaction Type | Substrate | Product Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Grignard | MOTES-protected α-hydroxycarbonyl | 87-98% | up to >120:1 |

| Diels-Alder | MOTES-protected β-hydroxycarbonyl | 87-98% | up to >120:1 |

This compound is an essential component in the synthesis of the chiral, nucleophilic catalyst known as TADMAP. This catalyst is prepared from the reaction of 3-lithio-4-dimethylamino-pyridine with this compound, followed by acylation and resolution steps. nih.gov TADMAP has been successfully employed to catalyze the carboxyl migration of various enol carbonates, including oxazolyl, furanyl, and benzofuranyl derivatives, with good to excellent levels of enantioselection. nih.gov The reaction involving oxazole (B20620) substrates is particularly efficient. nih.gov

A significant application of the TADMAP catalyst, derived from this compound, is in the synthesis of complex chiral molecules containing quaternary stereocenters—a carbon atom bonded to four distinct non-hydrogen substituents. nih.govnih.gov The construction of such centers is a formidable challenge in organic synthesis.

The TADMAP-catalyzed carboxyl migration of specific oxazolyl carbonates provides an effective route to chiral lactams and lactones that feature a quaternary asymmetric carbon. nih.gov For instance, the migration reaction of an oxazolyl carbonate derived from a protected homoserine leads to the formation of a carboxyl migration product in excellent yield and with high enantiomeric purity (91% ee). nih.gov This intermediate can then be transformed into the desired chiral lactam or lactone. nih.gov Similarly, furanone-derived enol carbonates undergo TADMAP-catalyzed carboxyl migration to yield products with high enantioselectivity (91% ee), which serve as precursors to chiral lactones. nih.gov

| Substrate Class | Catalyst Loading | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Oxazolyl Carbonates | 1 mol% | Precursor to Chiral Lactams | 91% |

| Furanone-derived Enol Carbonates | 1 mol% | Precursor to Chiral Lactones | 91% |

The high degree of stereocontrol imparted by this compound-derived auxiliaries has been leveraged in the total synthesis of natural products. The MOTES-H silane has been instrumental in the efficient synthesis of the pine beetle pheromone (-)-frontalin (B1251542) and the naturally occurring (-)-(R)-octane-1,3-diol. pherobase.com

In the synthesis of (-)-frontalin, the use of the MOTES auxiliary resulted in the final product with an enantiomeric excess of 98.5%. pherobase.com For the synthesis of (-)-(R)-octane-1,3-diol, the enantiomeric excess achieved was greater than 99%. pherobase.com These successful applications highlight the practical utility of this compound as a foundational building block in the strategic synthesis of complex, biologically active molecules. pherobase.comnih.govucdavis.edu

Contributions to Heterocyclic Compound Synthesis (e.g., Chiral Pyridine (B92270) Catalysts)

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. ijirset.com this compound contributes to this field through its role in creating chiral catalysts based on heterocyclic scaffolds.

As previously noted, the catalyst TADMAP is synthesized from this compound and a lithiated derivative of 4-dimethylamino-pyridine. nih.gov TADMAP is, therefore, a chiral pyridine derivative. Its function as a highly effective nucleophilic catalyst in enantioselective carboxyl migration reactions showcases how this compound can be integrated into a pyridine framework to generate a powerful tool for asymmetric catalysis. nih.govresearcher.life This development opens avenues for creating other specialized chiral pyridine catalysts for a variety of chemical transformations. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization of Triphenylacetaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of the carbon-hydrogen framework of organic molecules. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on chemical environments, connectivity, and spatial relationships of atoms within a molecule. wikipedia.org

Application of Advanced 1D and 2D NMR Techniques for Structural Assignment

The structural assignment of triphenylacetaldehyde is achieved through a combination of 1D and 2D NMR experiments. 1D techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, respectively. oregonstate.edu Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between atoms. wikipedia.orghuji.ac.il

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

COSY: This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a cross-peak would be expected between the aldehydic proton and the methine proton of the C-H group.

HSQC: This experiment maps protons directly to the carbons they are attached to, confirming C-H connectivities. wikipedia.org

HMBC: This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular fragments. mdpi.com For instance, correlations would be expected from the aldehyde proton to the methine carbon and the ipso-carbons of the phenyl rings.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted using computational methods or inferred from closely related structures like diphenylacetaldehyde. chemicalbook.comuncw.edu

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key 2D NMR Correlations (Predicted) |

|---|---|---|---|

| Aldehyde (CHO) | ~9.5 - 10.0 | ~190 - 200 | COSY: CH HMBC: CH, Phenyl C1 |

| Methine (CH) | ~5.0 - 5.5 | ~60 - 70 | COSY: CHO HSQC: CH HMBC: CHO, Phenyl C1 |

| Phenyl C1 (ipso) | - | ~135 - 145 | HMBC: CH, Phenyl H2/H6 |

| Phenyl C2/C6 (ortho) | ~7.2 - 7.4 | ~128 - 130 | COSY: Phenyl H3/H5 HSQC: Phenyl C2/C6 |

| Phenyl C3/C5 (meta) | ~7.2 - 7.4 | ~128 - 130 | COSY: Phenyl H2/H6, Phenyl H4 HSQC: Phenyl C3/C5 |

| Phenyl C4 (para) | ~7.1 - 7.3 | ~126 - 128 | COSY: Phenyl H3/H5 HSQC: Phenyl C4 |

Conformational Analysis and Stereochemical Determination via NMR

NMR spectroscopy is also a powerful method for investigating the three-dimensional structure and dynamic behavior of molecules in solution. libretexts.org Techniques such as the Nuclear Overhauser Effect (NOE) and dynamic NMR (DNMR) are employed for this purpose.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), providing crucial information for determining molecular conformation and stereochemistry. wikipedia.org In this compound, NOESY or ROESY experiments could elucidate the preferred spatial orientation of the three phenyl rings relative to each other and to the aldehyde group by observing correlations between the methine proton and the ortho-protons of the phenyl rings. anu.edu.au

Dynamic NMR (DNMR): Molecules are often not static but exist as an equilibrium of rapidly interconverting conformers. DNMR involves recording NMR spectra at different temperatures to study these dynamic processes, such as bond rotations. libretexts.org For this compound, restricted rotation around the C-C bonds connecting the phenyl groups to the central methine carbon could be investigated using variable temperature NMR. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for non-equivalent protons (e.g., the ortho-protons) might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint". azooptics.comrenishaw.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. azooptics.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups. azooptics.com FTIR is particularly useful for identifying the key functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1720 - 1740 |

| Aldehyde (C-H) | Stretching | 2820 - 2850 and 2720 - 2750 (often a doublet) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | In-ring Stretching | ~1600, ~1580, ~1500, ~1450 |

| Aromatic (C-H) | Out-of-plane Bending | 690 - 770 and 730 - 770 (for monosubstituted rings) |

The most prominent peaks in the FTIR spectrum of this compound would be the strong carbonyl (C=O) stretch and the characteristic aromatic C=C and C-H stretching vibrations. The presence of the aldehyde is unequivocally confirmed by the pair of C-H stretching bands around 2720-2820 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. renishaw.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric, non-polar bonds produce strong Raman signals. renishaw.com

For this compound, Raman spectroscopy is particularly effective for characterizing the phenyl rings. The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) rings gives a characteristically strong and sharp peak. The C=O stretch is also observable, though typically weaker than in the FTIR spectrum.

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Phenyl Ring | Symmetric Ring Breathing | ~1000 |

| Phenyl Ring | Trigonal Ring Breathing | ~1030 |

| Aromatic (C-H) | Stretching | ~3060 |

| Aldehyde (C=O) | Stretching | 1720 - 1740 |

| Aromatic (C=C) | In-ring Stretching | ~1580 - 1600 |

Computational methods, such as Density Functional Theory (DFT), can be used to predict Raman spectra with good accuracy, aiding in the assignment of complex vibrational modes. nih.govresearching.cn

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

For this compound, two main types of electronic transitions are expected:

π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the three phenyl rings. They are typically intense (high molar absorptivity, ε) and occur in the UV region.

n → π* Transitions: This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital of the C=O bond. These transitions are symmetry-forbidden, resulting in a much lower intensity (low ε) compared to π → π* transitions, and they occur at longer wavelengths.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are frequently used to predict electronic spectra and help assign the observed absorption bands to specific electronic transitions. researchgate.netmdpi.comchemrxiv.org

| Transition Type | Associated Chromophore | Expected λmax (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Phenyl Rings | ~250 - 270 | High |

| n → π | Carbonyl (C=O) | ~300 - 330 | Low |

The presence of the three phenyl groups attached to the same carbon atom may lead to through-space electronic interactions, potentially causing shifts in the absorption maxima compared to simpler aromatic aldehydes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by transitions involving the carbonyl group and the three phenyl rings. The primary electronic transitions observed are the n→π* and π→π* transitions. jove.comshu.ac.uk

The n→π* transition involves the excitation of an electron from a non-bonding orbital (n), located on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. youtube.com This transition is typically weak (low molar absorptivity) and is considered "forbidden" by symmetry rules. pharmatutor.org For simple saturated aldehydes, this absorption occurs around 290 nm. pharmatutor.org

The π→π* transitions are associated with the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic phenyl rings and the carbonyl group. youtube.com These transitions are generally much more intense than n→π* transitions. shu.ac.uk The extensive conjugation provided by the three phenyl rings in this compound is expected to cause a bathochromic (red) shift, moving these absorption bands to longer wavelengths, likely within the observable range of standard UV-Vis spectrometers. jove.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| n→π* | Carbonyl Group (C=O) | ~280-300 nm | Low (<100 L·mol⁻¹·cm⁻¹) |

| π→π* | Phenyl Rings & Carbonyl | ~200-280 nm | High (>1000 L·mol⁻¹·cm⁻¹) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Chiral Molecules

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used for the analysis of chiral molecules, as they measure the differential absorption of circularly polarized light. spectroscopyeurope.comnih.gov this compound in its ground state is an achiral molecule and therefore does not exhibit ECD or VCD signals. spectroscopyeurope.com

For these techniques to be applicable, a chiral center would need to be introduced into the molecule, for instance, through asymmetric synthesis or derivatization. If a chiral derivative of this compound were synthesized, VCD and ECD could provide invaluable information. VCD, which measures vibrational transitions in the infrared region, is particularly powerful for determining the absolute configuration of molecules in solution, even for those lacking a traditional UV chromophore. spectroscopyeurope.comwikipedia.org By comparing the experimental VCD spectrum with spectra predicted from Density Functional Theory (DFT) calculations, the absolute stereochemistry of the chiral center could be unambiguously assigned. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular ion peak (M+) for this compound (C₂₀H₁₆O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound is dictated by the stability of the resulting fragments. Key fragmentation pathways for aldehydes include α-cleavage and the loss of small neutral molecules. libretexts.orgyoutube.com

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. libretexts.org

Loss of the Formyl Group (M-29): Cleavage of the bond between the carbonyl carbon and the adjacent carbon (α-cleavage) results in the loss of a CHO radical. libretexts.org This pathway is particularly significant for this compound because it generates the highly stable triphenylmethyl cation (trityl cation). The stability of this cation, due to the delocalization of the positive charge over the three phenyl rings, would likely make this fragment the base peak in the spectrum.

Phenyl Group Fragments: Further fragmentation could lead to peaks corresponding to the phenyl cation (m/z 77) and other related aromatic fragments. youtube.com

Due to the structure of this compound lacking gamma-hydrogens, the otherwise common McLafferty rearrangement is not a possible fragmentation pathway for this molecule. openstax.orgyoutube.com

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 272 | Molecular Ion | [C₂₀H₁₆O]⁺ | Ionization |

| 271 | [M-H]⁺ | [C₂₀H₁₅O]⁺ | Loss of H radical |

| 243 | Triphenylmethyl Cation | [C₁₉H₁₅]⁺ | α-cleavage, loss of CHO radical |

| 165 | Biphenylmethyl Cation | [C₁₃H₉]⁺ | Loss of toluene (B28343) from trityl cation |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Fragmentation of larger ions |

X-ray Crystallography for Solid-State Structural Elucidation

Studies on triphenylmethane (B1682552) have shown that the three phenyl rings adopt a "propeller-like" conformation, where the rings are twisted out of a common plane to minimize steric hindrance. researchgate.net It is highly probable that the triphenylmethyl moiety in this compound would adopt a similar conformation. The key structural parameters to be determined would be the C-C and C-O bond lengths of the acetaldehyde (B116499) group and the dihedral angles of the three phenyl rings relative to the central carbon atom. Obtaining a suitable single crystal of this compound for analysis could be challenging due to the conformational flexibility of the phenyl rings.

Table 3: Crystallographic Data for the Analogous Compound Triphenylmethane

| Parameter | Value |

|---|---|

| Compound | Triphenylmethane |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 25.593 |

| b (Å) | 14.804 |

| c (Å) | 7.521 |

| Volume (ų) | 2849.5 |

| Reference | researchgate.net |

Note: This data is for triphenylmethane and serves as a model for the expected crystal system of this compound.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry and electronic properties of molecules. nih.gov For this compound, DFT calculations would be employed to find the lowest energy conformation by optimizing all bond lengths, bond angles, and dihedral angles. youtube.com This process typically involves selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d), def2-TZVP) that provide a good balance of accuracy and computational cost. nih.gov

Geometry optimization would likely confirm the propeller-like arrangement of the phenyl rings to alleviate steric strain. researchgate.net Once the optimized geometry is obtained, further calculations can elucidate the electronic structure, including:

Molecular Orbital Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.

Electron Density and Electrostatic Potential Maps: Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Calculation of Spectroscopic Properties: Predicting IR, Raman, and NMR spectra to compare with experimental data.

These computational insights provide a detailed picture of the molecule's structure and reactivity that complements experimental findings. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies via transition state theory. ucsb.eduucsb.edu For this compound, these methods could be used to model various reactions, such as nucleophilic addition to the carbonyl carbon.

The modeling process involves:

Geometry Optimization: Calculating the optimized structures of the reactants, products, and any intermediates. ucsb.edu

Transition State Search: Locating the first-order saddle point on the potential energy surface that connects reactants and products. This is the transition state (TS). ucsb.edu

Frequency Calculation: Performing a frequency calculation on the located TS to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Modeling reactions of this compound would be particularly interesting in assessing the steric influence of the bulky triphenylmethyl group on the reaction pathway and activation energy. The significant steric hindrance is expected to raise the activation barrier for reactions at the carbonyl center compared to less hindered aldehydes.

Prediction and Interpretation of Spectroscopic Data (e.g., ECD/VCD Simulations)

The prediction and interpretation of spectroscopic data for complex molecules like this compound are heavily reliant on computational quantum chemistry. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy, when paired with theoretical simulations, provide profound insights into the molecule's three-dimensional structure and absolute configuration.

The simulation of ECD and VCD spectra is typically accomplished using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). protheragen.ai A common computational workflow begins with a thorough conformational search to identify all low-energy structures of the molecule. For each stable conformer, geometry optimization is performed, often using a functional like B3LYP with a basis set such as 6-31G(d).

Following optimization, TD-DFT calculations are carried out to predict the electronic transitions (for ECD) or vibrational frequencies and rotational strengths (for VCD). mdpi.comnih.gov The resulting data for individual conformers are then Boltzmann-averaged based on their calculated relative free energies to generate a final theoretical spectrum. This simulated spectrum can be directly compared with experimental data to assign the absolute configuration of a chiral molecule or to confirm the dominant solution-state conformation.

For a hypothetical chiral derivative of this compound, TD-DFT calculations would predict the excitation energies and corresponding rotatory strengths for the electronic transitions. These parameters are essential for simulating the ECD spectrum. The Cotton effects (positive and negative peaks) in the simulated spectrum are directly related to the stereochemistry of the molecule.

Similarly, VCD spectra are simulated by calculating the vibrational frequencies and the associated dipole and rotational strengths for each normal mode of vibration. VCD is particularly sensitive to the stereochemical environment of vibrating functional groups. arxiv.org In this compound, the carbonyl (C=O) stretch and the various C-H bending modes would be of significant interest, as their VCD signals would be highly dependent on the conformational arrangement of the bulky phenyl groups.

The table below illustrates the type of data generated from a TD-DFT calculation for a hypothetical chiral this compound conformer, which would be used to simulate its ECD spectrum.

| Transition Number | Wavelength (nm) | Excitation Energy (eV) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |

| 1 | 285 | 4.35 | +15.2 |

| 2 | 260 | 4.77 | -22.8 |

| 3 | 242 | 5.12 | +8.5 |

| 4 | 220 | 5.64 | +35.1 |

| 5 | 205 | 6.05 | -18.9 |

This table is illustrative and contains hypothetical data for the purpose of demonstrating the output of a TD-DFT calculation.

Conformational Landscape Analysis and Stereochemical Prediction

The conformational landscape of a flexible molecule like this compound is defined by the relative energies of its various spatial arrangements, or conformers. Understanding this landscape is critical for predicting its physical, chemical, and spectroscopic properties. Due to the significant steric hindrance caused by the three phenyl groups attached to the alpha-carbon, the molecule is expected to have a complex potential energy surface with multiple local minima.

Computational chemistry provides the primary means for exploring this landscape. The process begins with a systematic or stochastic conformational search to generate a wide range of possible structures. These initial geometries are then subjected to geometry optimization using quantum mechanical methods, typically DFT, to locate the stable, low-energy conformers. researchgate.net The accuracy of these calculations depends on the chosen level of theory (functional and basis set). scispace.com

For this compound, the key degrees of freedom that define its conformation are the dihedral angles associated with the rotation of the three phenyl groups around the Cα-C(phenyl) bonds and the rotation around the Cα-C(aldehyde) bond. The interplay of steric repulsion between the phenyl rings and the acetaldehyde group dictates the preferred orientations. It is expected that the phenyl groups will adopt a "propeller-like" arrangement to minimize van der Waals repulsions.

Once the set of low-energy conformers is identified, their relative energies (and typically Gibbs free energies) are calculated to determine their populations at a given temperature according to the Boltzmann distribution. This information is crucial for stereochemical prediction. For instance, if the molecule were chiral, the calculated chiroptical properties (like ECD or VCD spectra) of the most abundant conformers would dominate the experimentally observed spectrum. By comparing the Boltzmann-averaged theoretical spectrum with the experimental one, the absolute configuration of the molecule can be determined. mdpi.com

The following table presents hypothetical data for a set of low-energy conformers of this compound, illustrating the typical output of a conformational analysis study.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Dihedral Angle 3 (°)* |

| TPA-1 | 0.00 | 75.3 | 45.2 | 48.5 | -50.1 |

| TPA-2 | 0.85 | 16.5 | 43.1 | -52.3 | 120.5 |

| TPA-3 | 1.50 | 5.8 | -47.8 | -55.0 | -49.3 |

| TPA-4 | 2.50 | 2.4 | 115.6 | 46.7 | -118.2 |

*Dihedral angles are defined by the rotation of the phenyl groups relative to the acetaldehyde backbone. This table is illustrative and contains hypothetical data.

This analysis not only predicts the most stable structure but also provides insight into the molecule's dynamic behavior, as the energy barriers between these conformers determine the rates of interconversion.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies Involving Triphenylacetaldehyde

The significant steric hindrance imposed by the trityl group makes this compound a challenging substrate for asymmetric synthesis. Future research is anticipated to concentrate on creating novel catalytic systems capable of overcoming this steric bulk to achieve high levels of stereocontrol. A key direction will be the development of specialized chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and other organocatalysts designed to accommodate sterically hindered aldehydes. rsc.orgresearchgate.net While traditional catalysts often fail with bulky substrates, leading to low conversions and enantioselectivities, new catalyst designs could employ multiple non-covalent interactions to stabilize the transition state and induce high enantioselectivity. rsc.orgresearchgate.net

The development of methodologies for reactions such as enantioselective allylborations, aldol (B89426) additions, and Michael additions using this compound would be particularly valuable. rsc.org Success in this area would provide synthetic routes to valuable enantioenriched secondary alcohols that feature a quaternary carbon atom adjacent to the newly formed stereocenter, a structural motif present in numerous biologically active natural products. rsc.orgresearchgate.net The challenge lies in designing catalysts that can effectively differentiate the enantiotopic faces of the aldehyde despite the significant steric shielding by the three phenyl rings.

Exploration of this compound and Its Derivatives in Advanced Materials Science

The trityl group is recognized for its utility in crystal engineering and materials chemistry due to its bulk and rigid, propeller-like structure. researchgate.netnih.gov This makes this compound and its derivatives attractive building blocks for advanced materials. The aldehyde functionality serves as a versatile chemical handle for integrating the bulky trityl moiety into larger systems, such as polymers. nih.govcmu.edu Future research could focus on the synthesis of novel linear or even hyperbranched polymers through the polycondensation of this compound derivatives. nsf.govresearchgate.net Such polymers might exhibit unique properties, including high thermal stability and specific processability characteristics, due to the bulky pendant groups.

Furthermore, the trityl group's ability to influence molecular packing and form inclusion compounds could be exploited in the design of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.net The defined structure and steric demands of this compound derivatives could act as templates or struts to create materials with tailored pore sizes and functionalities for applications in gas storage or separation. Additionally, modifying the phenyl rings with fluorophores could lead to novel fluorescent labels and sensors, leveraging the trityl group's established role in creating fluorescent tags. glenresearch.com

Deepening Mechanistic Understanding through Synergistic Experimental and Computational Studies

A comprehensive understanding of how the bulky trityl group influences reaction pathways at a molecular level is crucial for rationally designing new synthetic methods and applications. A synergistic approach combining kinetic experiments with computational modeling, particularly Density Functional Theory (DFT), is a powerful strategy for achieving this. rsc.org DFT calculations can be employed to model reaction mechanisms, map potential energy surfaces, and analyze transition state geometries for reactions involving this compound. nih.govacs.orgmdpi.com

Such studies can elucidate the subtle interplay of steric and electronic effects that govern the reactivity and selectivity of this hindered aldehyde. researchgate.net For example, computational analysis can help explain the regioselectivity in coupling reactions or the origins of enantioselectivity in asymmetric catalysis by identifying key non-covalent interactions between the substrate and a chiral catalyst. researchgate.netnih.gov This deeper mechanistic insight, validated by experimental data, would accelerate the development of more efficient and selective transformations involving this compound and its derivatives. rsc.org

Design and Application of Highly Functionalized this compound Analogues

The deliberate synthesis of this compound analogues with specific functional groups appended to the phenyl rings is a promising and largely unexplored research area. By introducing electron-donating or electron-withdrawing substituents, the electronic properties and, consequently, the reactivity of the aldehyde carbonyl group can be systematically tuned. This approach would create a library of this compound derivatives with tailored reactivity profiles for various chemical transformations.

Moreover, incorporating functionalities capable of specific intermolecular interactions, such as hydrogen-bond donors/acceptors or metal-coordinating ligands, could lead to novel molecules for supramolecular chemistry and molecular recognition. nih.govmendeley.com For instance, analogues could be designed as building blocks for self-assembled structures or as specific receptors for small molecules. The synthesis of azide-functionalized aldehydes, which can be used in "click chemistry," provides a template for how such analogues could be created and utilized for bioconjugation or materials functionalization. beilstein-journals.orgmdpi.com The development of versatile synthetic strategies to access these derivatized triphenylamines and aldehydes will be key to unlocking their potential in catalysis, materials science, and beyond. researchgate.net

常见问题

Q. What strategies resolve contradictions in reported spectroscopic data for Triphenylacetaldehyde across studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton δ values) may arise from solvent polarity or concentration effects. A meta-analysis of literature data should standardize conditions (e.g., DMSO-d₆ vs. CDCl₃). Triangulation with alternative techniques (e.g., Raman spectroscopy) and reproducibility studies under controlled conditions are essential .

Methodological Guidelines

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Use factorial designs to optimize synthesis and statistical tools (ANOVA) for data interpretation .

- Literature Review : Prioritize primary sources (ACS, RSC journals) over patents. Use SciFinder and Web of Science to identify research gaps (e.g., understudied derivatives) .

- Data Triangulation : Combine experimental, computational, and literature data to strengthen conclusions. Address contradictions via sensitivity analysis and peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。